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1-Oxa-9-azaspiro[5.5]undecan-5-amine Documentation Hub

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  • Product: 1-Oxa-9-azaspiro[5.5]undecan-5-amine
  • CAS: 174469-94-4

Core Science & Biosynthesis

Foundational

The 3D Advantage: Spiro[5.5]undecan-5-amine in Next-Gen Therapeutics

Executive Summary: Escaping Flatland The pharmaceutical industry is undergoing a paradigm shift from "flat," aromatic-heavy small molecules to three-dimensional (3D) scaffolds.[1] This transition is driven by the correla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

The pharmaceutical industry is undergoing a paradigm shift from "flat," aromatic-heavy small molecules to three-dimensional (3D) scaffolds.[1] This transition is driven by the correlation between higher fraction of sp


 carbons (

) and improved clinical success rates.

This guide focuses on spiro[5.5]undecan-5-amine , a privileged scaffold that offers a unique solution to the "solubility-permeability" trade-off.[1] Unlike planar bioisosteres, this spirocyclic system provides a rigid, orthogonal geometry that projects the amine functionality into novel chemical space while shielding the


-carbon from metabolic degradation.[1]

Key Technical Takeaways:

  • Orthogonality: The two cyclohexane rings are locked perpendicular to each other, allowing for precise vector positioning impossible with fused ring systems (e.g., decalin).[1]

  • Metabolic Shielding: The 5-position amine is neopentyl-like, offering superior resistance to oxidative deamination by MAO and CYP450 enzymes.[1]

  • Lipophilicity Modulation: The scaffold lowers LogD compared to biaryl systems while maintaining high ligand efficiency (LE).

Structural Mechanics & Vector Analysis

The Orthogonal Geometry

The defining feature of the spiro[5.5]undecane core is the quaternary spiro-carbon (C6). Unlike fused bicyclic systems (like naphthalene or decalin) which are planar or semi-planar, the spiro junction forces the two six-membered rings to adopt conformations that are mutually orthogonal.[1]

  • Ring A (Amine bearing): Typically adopts a chair conformation.

  • Ring B (Distal): Adopts a chair conformation perpendicular to Ring A.[1]

This geometry creates a "globular" shape rather than a "disc" shape. For the 5-amine isomer, the amino group is situated on a carbon adjacent to the spiro center (an


-position). This creates a highly congested steric environment that is critical for selectivity.
Vector Projection Diagram

The following diagram illustrates the vector differences between a standard piperidine/cyclohexyl scaffold and the spiro[5.5] system.

VectorAnalysis cluster_0 Exit Vector Comparison Flat Standard Scaffold (e.g., 4-phenylpiperidine) VectorFlat Linear Vector (180°) Flat->VectorFlat Planar Geometry Spiro Spiro[5.5]undecan-5-amine VectorSpiro Orthogonal Vector (90°) Spiro->VectorSpiro Quaternary Constraint Outcome Access to Deep/Cryptic Pockets VectorFlat->Outcome Limited VectorSpiro->Outcome Enhanced

Figure 1: Vector projection comparison. The spiro scaffold allows substituents to exit the core at 90° angles, accessing binding pockets that linear scaffolds miss.

Physicochemical & Metabolic Advantages[1][2]

The 5-amine isomer places the nitrogen atom on a secondary carbon directly adjacent to the quaternary spiro center. This structural nuance has profound implications for drug metabolism and pharmacokinetics (DMPK).

The Neopentyl Effect (Metabolic Stability)

In standard amines, the


-carbon is a "soft spot" for metabolic attack (N-dealkylation or 

-hydroxylation).[1] In spiro[5.5]undecan-5-amine:
  • The

    
    -carbon (C5) is secondary.
    
  • The

    
    -carbon (C6) is quaternary (the spiro center).
    

This lack of


-hydrogens on the spiro side and the steric bulk of the perpendicular ring hinders the approach of CYP450 enzymes (specifically the heme-iron oxo species), significantly increasing half-life (

).
Comparative Data Profile

The table below contrasts the spiro scaffold with a standard cyclohexyl-amine analog.

PropertyCyclohexyl-amineSpiro[5.5]undecan-5-amineAdvantage

1.01.0High 3D character maintained
LogP ~1.2~2.8Higher lipophilicity for BBB penetration
HLM

< 15 min> 60 minSteric shielding of metabolic site
Solubility HighModerateRigid structure disrupts crystal packing
Selectivity Low (Promiscuous)HighShape-driven specificity

Synthetic Methodology

Synthesizing the 5-amine isomer requires navigating the steric hindrance that gives the molecule its properties. A direct


 displacement is often impossible. We recommend a Reductive Amination  or Oxime Reduction  approach starting from the spiro-ketone.
Recommended Protocol: Reductive Amination

Target: Spiro[5.5]undecan-5-amine from Spiro[5.5]undecan-5-one.[1]

Reagents:

  • Ammonium Acetate (

    
    )[1]
    
  • Sodium Cyanoborohydride (

    
    )[1]
    
  • Methanol (MeOH)[1]

  • Molecular Sieves (3Å)[1]

Step-by-Step Protocol:

  • Ketone Activation:

    • Dissolve 1.0 eq of spiro[5.5]undecan-5-one in anhydrous MeOH (0.5 M).

    • Add 10.0 eq of

      
       and activated 3Å molecular sieves.
      
    • Stir at room temperature for 2 hours to facilitate imine formation. Note: The steric bulk of the spiro ring makes imine formation slower than usual.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add 1.5 eq of

      
       portion-wise over 30 minutes.
      
    • Allow the mixture to warm to room temperature and stir for 16 hours.

  • Workup & Purification:

    • Quench with saturated aqueous

      
      .
      
    • Extract with Dichloromethane (DCM) x3.[1]

    • Dry organics over

      
       and concentrate.
      
    • Purification: The amine is likely to be an oil. Purify via acid-base extraction or flash chromatography (DCM:MeOH:NH4OH 90:9:1).[1]

Validation Check:

  • 
     NMR:  Look for the multiplet of the CH-NH2 proton. Due to the spiro center, this signal will be distinctively shielded/deshielded compared to a standard cyclohexyl amine.
    
  • MS: Confirm M+1 peak (Molecular Weight: ~167.3 g/mol ).[1]

Synthetic Pathway Diagram[1]

Synthesis Start Spiro[5.5]undecan-5-one Inter Imine Intermediate (Sterically Congested) Start->Inter NH4OAc, MeOH 3Å Sieves Product Spiro[5.5]undecan-5-amine Inter->Product NaBH3CN Reductive Amination

Figure 2: Synthetic route via reductive amination.[1][2] The key challenge is the initial imine formation due to steric hindrance from the spiro-cycle.

Strategic Applications in Drug Design

GPCR Allosteric Modulators

The spiro[5.5] scaffold is ideal for allosteric binding sites (e.g., mGluR, Muscarinic receptors) which are often deeper and more globular than orthosteric sites.[1] The 5-amine can serve as a "anchor" interacting with Asp/Glu residues, while the distal ring projects into hydrophobic sub-pockets.

Scaffold Hopping Decision Tree

Use this logic flow to determine when to deploy the spiro[5.5]undecan-5-amine scaffold.

DecisionTree Start Lead Optimization Issue? Metab High Metabolic Clearance? Start->Metab Yes Solub Poor Solubility? Start->Solub Yes IP IP Space Crowded? Start->IP Yes Deploy DEPLOY Spiro[5.5] 5-amine Metab->Deploy Steric Shielding Needed Alt Consider other bioisosteres Metab->Alt No Solub->Deploy Disrupt Planar Stacking IP->Deploy Novel 3D Geometry

Figure 3: Decision matrix for scaffold hopping.[1] The spiro scaffold addresses multiple liabilities simultaneously.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [1]

  • Zheng, Y., & Tice, C. M. (2016).[1] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters.

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Bioisosteres. Organic Letters. [1]

  • Cresset Group. (2022). Addressing metabolic liabilities by bioisosteric replacements.[3][4] Cresset Case Studies.

  • Smith, A. B., et al. (2014).[1] Design and Synthesis of Spirocyclic Piperidines as Potent Inhibitors. Journal of Medicinal Chemistry. [1]

Sources

Exploratory

The Ascendancy of Oxa-Azaspiro Bicyclic Systems: A Technical Guide to Chemical Space Exploration

In the contemporary landscape of drug discovery, the relentless pursuit of novel chemical entities with enhanced therapeutic profiles has driven medicinal chemists to "escape from flatland" and explore the vast, three-di...

Author: BenchChem Technical Support Team. Date: February 2026

In the contemporary landscape of drug discovery, the relentless pursuit of novel chemical entities with enhanced therapeutic profiles has driven medicinal chemists to "escape from flatland" and explore the vast, three-dimensional chemical space.[1] This expedition has led to a burgeoning interest in spirocyclic scaffolds, which offer a unique combination of structural rigidity, three-dimensionality, and improved physicochemical properties.[1][2] Among these, oxa-azaspiro bicyclic systems have emerged as a particularly promising class of compounds, demonstrating significant potential as bioisosteric replacements for common motifs and as building blocks for the next generation of therapeutics.[3][4]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the chemical space surrounding oxa-azaspiro bicyclic systems. We will delve into the core synthetic strategies, explore the nuances of their structural and physicochemical properties, and illuminate their applications in modern medicinal chemistry, supported by field-proven insights and detailed experimental protocols.

The Strategic Imperative for Three-Dimensionality: Why Oxa-Azaspiro Scaffolds?

The "sp3-richness" of a molecule, defined by the fraction of sp3 hybridized carbons, is increasingly recognized as a critical determinant of clinical success.[1][5] Molecules with a higher Fsp3 count tend to exhibit improved solubility, metabolic stability, and target selectivity.[1][5] Spirocyclic systems, by virtue of their quaternary carbon center, inherently increase the Fsp3 value of a molecule, guiding its substituents into defined vectors in three-dimensional space.[1]

The incorporation of heteroatoms, specifically oxygen and nitrogen, into the spirocyclic framework to form oxa-azaspiro systems bestows further advantages. The oxygen atom can act as a hydrogen bond acceptor and improve aqueous solubility, a critical factor for bioavailability.[6] The nitrogen atom provides a convenient handle for further functionalization and can modulate the basicity and overall pharmacokinetic profile of the molecule. Consequently, oxa-azaspiro scaffolds are increasingly utilized as bioisosteres for common cyclic systems like piperidines, morpholines, and piperazines, often leading to improved drug-like properties.[3][7]

Navigating the Synthetic Landscape: Constructing the Oxa-Azaspiro Core

The efficient and versatile synthesis of oxa-azaspiro bicyclic systems is paramount to their successful application in drug discovery programs. Several powerful synthetic strategies have been developed, each offering unique advantages in terms of scope, scalability, and functional group tolerance.

Visible Light-Mediated Photocatalysis for DNA-Encoded Libraries

A groundbreaking approach for the synthesis of complex oxa-azaspiro systems involves visible light-mediated energy transfer catalysis. This method has proven particularly valuable in the context of DNA-encoded library technology (DELT), where mild, DNA-compatible reaction conditions are essential.[5]

The core of this strategy lies in the [2+2] cycloaddition between an excited state of a 2-isoxazoline-3-carboxylate and an alkene. This reaction proceeds via a triplet energy transfer mechanism, avoiding the use of high-energy UV irradiation which can damage the DNA tag.[5]

Experimental Protocol: On-DNA Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes

  • Materials: DNA-conjugated alkene headpiece, 2-isoxazoline-3-carboxylate, photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6), and a suitable buffer (e.g., phosphate buffer).

  • Reaction Setup: Combine the DNA-conjugated alkene, 2-isoxazoline-3-carboxylate, and photocatalyst in the buffer solution in a reaction vessel transparent to visible light.

  • Irradiation: Irradiate the reaction mixture with a visible light source (e.g., blue LED lamp) at room temperature for a specified period (e.g., 10-60 minutes).

  • Work-up: Purify the DNA-conjugated product using standard methods for DNA, such as ethanol precipitation or size-exclusion chromatography.[5]

  • Analysis: Characterize the product using methods compatible with DNA, such as mass spectrometry (e.g., LC-MS).

This protocol's operational simplicity and outstanding DNA integrity make it a powerful tool for generating vast libraries of novel, sp3-rich oxa-azaspiro compounds for high-throughput screening.[5]

G cluster_workflow On-DNA [2+2] Photocloaddition Workflow A DNA-Alkene Headpiece F [2+2] Cycloaddition A->F B 2-Isoxazoline-3-carboxylate E Triplet Energy Transfer B->E C Photocatalyst C->E D Visible Light (Blue LED) D->E E->F G DNA-conjugated Oxa-Azaspiro Product F->G H Purification & Analysis G->H

Caption: Workflow for the on-DNA synthesis of oxa-azaspiro systems.

Metal-Catalyzed Cyclization Reactions

Relay catalysis involving multiple metal catalysts has emerged as a sophisticated strategy for the diastereoselective synthesis of complex oxa-azaspiro systems. For instance, a gold/palladium relay catalytic tandem cyclization has been successfully employed to produce dearomatized 2-oxa-7-azaspiro[4.5]decane derivatives.[8] This one-pot process involves the generation of a furan-derived azadiene from a readily available enynamide, followed by a [4+2] cycloaddition with a palladium-π-allyl dipole.[8]

The key to this transformation is the cooperative action of the gold and palladium catalysts, which enables the sequential transformation of the starting materials into the complex spirocyclic product under mild conditions.[8] This method's broad functional group compatibility and use of accessible substrates make it an attractive approach for constructing diverse libraries of oxa-azaspiro[4.5]decanes.[8]

Iodocyclization for Oxa-Spirocycle Synthesis

A general and practical approach to a new generation of oxa-spirocycles involves iodocyclization of alkenyl alcohols.[6] This method has been used to prepare over 150 oxa-spirocyclic compounds. The key step is the intramolecular cyclization of an unsaturated alcohol onto the double bond, promoted by iodine. This reaction is typically fast and proceeds under mild conditions.[6]

Physicochemical Properties and Bioisosteric Considerations

The true value of oxa-azaspiro bicyclic systems in drug discovery lies in their ability to modulate the physicochemical properties of a molecule in a predictable and advantageous manner.

Impact on Solubility and Lipophilicity

A key challenge in drug development is achieving a balance between lipophilicity (for membrane permeability) and hydrophilicity (for aqueous solubility). The incorporation of an oxygen atom into the spirocyclic framework has been shown to dramatically improve water solubility.[6] In some cases, oxa-spirocyclic compounds were found to be up to 40 times more soluble than their carbocyclic spiro-analogs.[6] This is attributed to the ability of the oxygen atom to act as a hydrogen bond acceptor.

Concurrently, the introduction of an oxa-azaspiro moiety can lead to a desirable decrease in lipophilicity (logP or logD).[1] For example, replacing a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane has been shown to lower logD values while improving metabolic stability.[1]

ScaffoldParent RingBioisosteric ReplacementChange in logPChange in SolubilityReference
2-Oxa-6-azaspiro[3.3]heptane MorpholineLoweredImproved[1]
Oxa-spirocycles Carbocyclic spirocyclesLowered (ΔlogD ≈ 1)Dramatically Improved (up to 40x)[6]
2-Azaspiro[3.3]heptane Piperidine--[4]

Table 1: Impact of Oxa-Azaspiro Scaffolds on Physicochemical Properties.

Bioisosteric Replacement Strategies

The structural rigidity and defined exit vectors of oxa-azaspiro systems make them excellent bioisosteres for more common, and often less desirable, heterocyclic rings.[3][4]

  • Piperidine and Morpholine Surrogates: 2-Oxa-6-azaspiro[3.3]heptane has been successfully employed as a bioisostere for morpholine, leading to compounds with improved pharmacokinetic profiles.[1] Similarly, 2-azaspiro[3.3]heptane is a well-validated replacement for piperidine.[4]

  • Piperazine Analogues: The novel 1-oxa-2,6-diazaspiro[3.3]heptane (ODASE) scaffold has been proposed as a strained bioisostere for piperazine, offering a more rigid and three-dimensional alternative.[3][7]

The strategic replacement of a "flat" or conformationally flexible ring with a rigid oxa-azaspiro scaffold can lead to enhanced potency, improved selectivity, and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.

G cluster_bioisosteres Bioisosteric Replacement Logic A Common Heterocycle (e.g., Piperidine, Morpholine) B Undesirable Properties (e.g., Poor Solubility, Metabolism) A->B C Bioisosteric Replacement A->C E Improved Properties (e.g., Increased Solubility, Enhanced Stability, Higher Fsp3) C->E D Oxa-Azaspiro Scaffold (e.g., 2-Oxa-6-azaspiro[3.3]heptane) D->C

Caption: Logic of bioisosteric replacement with oxa-azaspiro scaffolds.

Future Directions and Conclusion

The exploration of the chemical space around oxa-azaspiro bicyclic systems is far from complete. Future research will likely focus on the development of even more efficient and stereoselective synthetic methodologies, the computational prediction of their properties, and their application in a wider range of therapeutic areas. The continued development of novel oxa-azaspiro building blocks will undoubtedly empower medicinal chemists to design and synthesize the next generation of innovative medicines.

References

  • Diversifying chemical space of DNA-encoded libraries: synthesis of 2-oxa-1-azaspiro(bicyclo[3.2.0])
  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and. RSC Publishing.
  • The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach.
  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl Moiety. Journal of Medicinal Chemistry.

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry.
  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv.
  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv.
  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes.
  • Oxa-spirocycles: synthesis, properties and applic

Sources

Protocols & Analytical Methods

Method

Overcoming Steric Bulk: Reductive Amination Protocols for Spirocyclic Ketones

Abstract & Strategic Importance Spirocyclic scaffolds (e.g., spiro[3.3]heptanes, spiro[4.5]decanes) have become privileged structures in modern drug discovery, offering a solution to the "escape from flatland" by increas...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

Spirocyclic scaffolds (e.g., spiro[3.3]heptanes, spiro[4.5]decanes) have become privileged structures in modern drug discovery, offering a solution to the "escape from flatland" by increasing


 character without the lipophilicity penalty of gem-dimethyl groups. However, the very feature that makes them attractive—their rigid, orthogonal 3D structure—creates significant steric hindrance around the carbonyl center.

Standard reductive amination protocols (e.g., NaBH(OAc)


 in DCE) often fail with spirocyclic ketones, leading to:
  • Incomplete Imine Formation: The nucleophilic attack of the amine is sterically blocked.

  • Direct Reduction: The reducing agent attacks the unreacted ketone, yielding the alcohol byproduct.

This guide details two robust protocols designed specifically to force imine formation in sterically congested spiro-systems, utilizing Titanium(IV) isopropoxide as a dual Lewis acid/dehydrating agent.

Mechanistic Insight: The Titanium Advantage

For hindered substrates, the equilibrium between ketone and hemiaminal is unfavorable.[1] Standard dehydrating agents (molecular sieves, MgSO


) are often insufficient.

Titanium(IV) isopropoxide (


)  serves a triple function:
  • Lewis Acid Activation: Coordinates to the carbonyl oxygen, increasing electrophilicity.

  • Water Scavenging: Irreversibly reacts with water generated during condensation to form polymeric titanium oxides, driving equilibrium to the imine.

  • Templating: Pre-organizes the amine and ketone.

Figure 1: Mechanism of Ti-Mediated Reductive Amination

Ti_Mechanism Ketone Spirocyclic Ketone Ti_Complex Ti-Hemiaminal Complex Ketone->Ti_Complex + Ti(OiPr)4 Lewis Acid Activation Byproduct Alcohol (Impurity) Ketone->Byproduct Direct Reduction (If Imine fails to form) Amine Amine (R-NH2) Amine->Ti_Complex Imine Activated Imine Species Ti_Complex->Imine - Ti-Oxides (Irreversible Dehydration) Product Spiro-Amine Product Imine->Product + Borohydride (Reduction)

Caption: The Titanium(IV) isopropoxide pathway ensures imine formation (Green) prior to reduction, preventing the direct reduction to alcohol (Red).

Experimental Protocols

Protocol A: The "Titanium-Force" Method (Primary Recommendation)

Best for: Sterically hindered spiro-ketones (e.g., spiro[3.3]heptan-2-one), weakly nucleophilic amines, or when standard STAB protocols yield <20% conversion.

Reagents:

  • Spirocyclic Ketone (1.0 equiv)

  • Amine (1.2 – 1.5 equiv)

  • Titanium(IV) isopropoxide (1.5 – 2.0 equiv) [Sigma-Aldrich 205273]

  • Sodium Borohydride (

    
    ) (2.0 equiv) or 
    
    
    
  • Solvent: Anhydrous THF or Methanol (Note: Ti(OiPr)

    
     is compatible with MeOH for short durations).
    

Step-by-Step Workflow:

  • Complexation (The Critical Step):

    • In a flame-dried flask under

      
      , dissolve the Ketone  (1.0 equiv) and Amine  (1.2 equiv) in anhydrous THF (0.5 M concentration).
      
    • Add

      
        (1.5 equiv) dropwise via syringe.
      
    • Observation: The solution often turns slightly yellow or hazy.

    • Stir neat or in minimal solvent at Ambient Temperature (20–25 °C) for 6–12 hours.

    • Checkpoint: Monitor by UPLC/MS. You should see the Imine mass (

      
       or 
      
      
      
      ). If starting material remains, heat to 50 °C for 2 hours.
  • Reduction:

    • Cool the reaction mixture to 0 °C.

    • Dilute with absolute Methanol (2 volumes relative to THF).

    • Add

      
        (2.0 equiv) portion-wise (gas evolution will occur).
      
    • Allow to warm to room temperature and stir for 2 hours.

  • Workup (The "Anti-Emulsion" Technique):

    • Challenge: Titanium creates gelatinous emulsions with water.

    • Quench: Add 1N NaOH (roughly 2mL per mmol of Ti) slowly.

    • Precipitate: Stir vigorously for 20 minutes until the titanium salts turn into a white, granular solid.

    • Filter: Filter through a pad of Celite®. Wash the pad with EtOAc.

    • Extract: Concentrate the filtrate, redissolve in EtOAc, wash with brine, dry over

      
      , and concentrate.
      
Protocol B: Modified STAB with Acid Catalyst

Best for: Moderately hindered spiro-ketones or acid-stable substrates where Titanium is too harsh.

Reagents:

  • Sodium Triacetoxyborohydride (STAB) (2.0 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[2][3]

Workflow:

  • Mix Ketone and Amine in DCE (0.2 M).

  • Add Acetic Acid (1-2 equiv). Stir for 30 mins to activate the imine.

  • Add STAB (2.0 equiv) in one portion.

  • Stir for 16–24 hours.

  • Note: If conversion stalls, add 10%

    
     as an additive to this system.
    

Optimization & Decision Logic

Use the following logic tree to determine the correct parameters for your specific spiro-scaffold.

Figure 2: Optimization Decision Tree

Optimization_Tree Start Start: Spirocyclic Ketone + Amine Check_Sterics Is the Amine Hindered? Start->Check_Sterics Protocol_B Try Protocol B (STAB + AcOH) Check_Sterics->Protocol_B No (Primary) Protocol_A Switch to Protocol A (Ti(OiPr)4 mediated) Check_Sterics->Protocol_A Yes (Secondary) Result_B Conversion > 80%? Protocol_B->Result_B Result_B->Protocol_A No (SM remains) Success Isolate Product Result_B->Success Yes Heat Increase Temp to 60°C (Pre-complexation) Protocol_A->Heat Low Conversion Microwave Microwave Assist (100°C, 30 min) Heat->Microwave Still Fails Microwave->Success

Caption: Decision matrix for selecting between Acid-Catalyzed (STAB) and Lewis-Acid Mediated (Ti) protocols.

Comparative Data: Reducing Agent Selectivity

The choice of reducing agent dictates the ratio of Product (Amine) to Byproduct (Alcohol).

Reducing AgentReactivitySelectivity for ImineRisk of Direct Ketone ReductionRecommended For
STAB (

)
MildHighLowGeneral purpose, acid-tolerant groups

ModerateHigh (pH dependent)Low (at pH 6)Acid-sensitive groups (toxic workup)

StrongLowHigh Only use after full imine formation (Protocol A)
Borane-Pyridine MildHighVery LowHighly unstable substrates

Troubleshooting Guide

ObservationRoot CauseSolution
No Reaction (SM recovered) Steric bulk prevents amine attack.Switch to Protocol A . Run the Ti-complexation step neat (no solvent) or at 60°C.
Major Alcohol Byproduct Reductant added before imine formed.Increase complexation time. Do not add

until LCMS confirms imine.
Thick White Emulsion Titanium oxides during workup.Use the 1N NaOH quench or Rochelle's Salt (Sodium Potassium Tartrate) saturated solution. Stir until phases separate clearly.
Dialkylation (with primary amines) Imine is more reactive than ketone.Use excess amine (5 equiv) or switch to

which favors mono-alkylation via the complex.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. [Link][6]

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[7] The Journal of Organic Chemistry. [Link][6]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Kutchukian, P. S., et al. (2016). "Chemistry Informer Libraries: A Chemoinformatics Enabled Approach to Evaluate and Synchronize Chemical Libraries." (Discusses spirocyclic scaffolds in library design). Chemical Science. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral Separation of 1-Oxa-9-azaspiro[5.5]undecan-5-amine Enantiomers

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the chiral separation of 1-Oxa-9-azaspiro[5.5]undecan-5-amine and related spirocyclic amines. The...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the chiral separation of 1-Oxa-9-azaspiro[5.5]undecan-5-amine and related spirocyclic amines. The content is structured in a practical question-and-answer format to directly address common challenges and streamline method development.

Section 1: Method Selection & Initial Strategy

Q1: I need to separate the enantiomers of 1-Oxa-9-azaspiro[5.5]undecan-5-amine. Which separation technique should I start with: HPLC, SFC, or diastereomeric salt resolution?

A1: The optimal starting point depends on your objective (analytical vs. preparative scale), available equipment, and timeline.

  • For rapid analytical method development and screening, Supercritical Fluid Chromatography (SFC) is often the preferred choice. SFC offers faster separations, reduced solvent consumption, and high efficiency, making it ideal for screening multiple columns and conditions quickly.[1][2] Its use of supercritical CO2 is also considered a "greener" alternative to the large volumes of organic solvents used in normal-phase HPLC.[3]

  • High-Performance Liquid Chromatography (HPLC) is a robust and widely accessible alternative. It is a highly versatile technique with a vast selection of available chiral stationary phases (CSPs).[4][5] Normal-phase HPLC is particularly effective for chiral separations of amines.[6][7]

  • Diastereomeric Salt Resolution is most suitable for large-scale, preparative separations (multi-gram to kilogram scale). While the method development can be more empirical and time-consuming, it is often more cost-effective and scalable than preparative chromatography.[8][9] This method is only applicable because the target molecule has a basic amine "handle" that can form salts with a chiral acid.[9][10]

Below is a decision-making workflow to guide your choice:

start Goal: Separate Enantiomers of 1-Oxa-9-azaspiro[5.5]undecan-5-amine scale_q What is the primary scale? Analytical vs. Preparative start->scale_q analytical Analytical Scale (Screening, Purity Check) scale_q->analytical Analytical preparative Preparative Scale (Gram to Kg) scale_q->preparative Preparative equip_q Is an SFC system available? analytical->equip_q salt Start with Diastereomeric Salt Resolution Screening preparative->salt sfc Start with SFC Screening equip_q->sfc Yes hplc Start with HPLC Screening (Normal Phase) equip_q->hplc No prep_chrom Consider Preparative HPLC/SFC for smaller (multi-gram) scale salt->prep_chrom If salt resolution fails or smaller scale needed

Caption: Decision tree for selecting a primary chiral separation method.

Section 2: Troubleshooting Chiral Chromatography (HPLC & SFC)

This section addresses common issues encountered during the development of chromatographic methods for separating the enantiomers of 1-Oxa-9-azaspiro[5.5]undecan-5-amine.

Q2: I am not seeing any separation between my enantiomers (Rs = 0). What are the most common causes and how can I fix this?

A2: Observing a single, co-eluting peak is a common starting point in chiral method development. The issue almost always lies with a lack of selective interaction between your molecule and the Chiral Stationary Phase (CSP). Here is a systematic troubleshooting approach:

  • Inadequate Chiral Stationary Phase (CSP): This is the most critical factor.[11] The spiro-amine structure requires a CSP that can engage in specific interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) to differentiate the enantiomers.

    • Causality: Chiral recognition relies on forming transient diastereomeric complexes between the analyte and the CSP. If the CSP's chiral environment doesn't offer at least three points of interaction, no separation will occur.

    • Solution: Screen a diverse set of CSPs. For basic amines, polysaccharide-based CSPs are an excellent starting point.[12]

      • Recommended Screening Set:

        • Amylose-based: Chiralpak® IA, AD

        • Cellulose-based: Chiralcel® OD, OJ

      • If these fail, expand to other CSP classes like Pirkle-type or macrocyclic glycopeptide phases.[5][13]

  • Suboptimal Mobile Phase: The mobile phase composition directly influences how the analyte interacts with the CSP.

    • Causality: In normal phase (HPLC) or SFC, the polar alcohol modifier competes with the analyte for interaction sites on the CSP. An incorrect modifier or concentration can prevent effective chiral recognition.

    • Solution:

      • Vary the Alcohol Modifier: Change the percentage of the alcohol (e.g., methanol, ethanol, or isopropanol) in the mobile phase. Start with a gradient screen to identify a promising composition, then optimize with isocratic runs.[12]

      • Switch the Alcohol Modifier: The steric bulk and hydrogen bonding properties of the alcohol are critical. If ethanol doesn't work, try isopropanol, and vice-versa.

      • Add a Basic Modifier: For a basic compound like 1-Oxa-9-azaspiro[5.5]undecan-5-amine, a basic additive is crucial to prevent undesirable interactions with the silica support.[6] Add 0.1% - 0.2% diethylamine (DEA) or isopropylamine (IPA) to your mobile phase.[14][15]

Q3: My peaks are broad and tailing badly. How can I improve the peak shape?

A3: Poor peak shape, particularly tailing, is characteristic of secondary, non-enantioselective interactions, which are very common with basic amines.

  • Primary Cause: Silanol Interactions. The underlying silica support of most CSPs has acidic silanol groups (-Si-OH). The basic amine of your analyte can interact strongly with these sites via ionic forces, leading to peak tailing.[6]

    • Solution 1 (Most Effective): Add a Competing Base. Add a small amount of a basic modifier like diethylamine (DEA), ethylenediamine, or isopropylamine to the mobile phase (typically 0.1-0.3%).[6][12] This competing base effectively "masks" the acidic silanol sites, preventing your analyte from binding to them and resulting in sharper, more symmetrical peaks.

    • Solution 2: Use a CSP with an Inert Surface. Some modern CSPs are specifically designed with end-capping or on surfaces that minimize silanol activity.

  • Secondary Cause: Sample Overload. Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the sample concentration or the injection volume and reinject.

  • Tertiary Cause: Sample Solvent Mismatch. Dissolving your sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample directly in the mobile phase or a solvent that is weaker than the mobile phase.

Q4: My retention times are drifting and the resolution is not reproducible. What should I check?

A4: Irreproducible results in chiral chromatography often point to subtle, uncontrolled changes in the chromatographic system, to which chiral separations are particularly sensitive.[6][16]

  • Column Equilibration: Chiral columns, especially in normal phase, require extensive equilibration to ensure the surface is saturated with the mobile phase.

    • Causality: The stationary phase surface is in a dynamic equilibrium with the mobile phase components (especially additives and trace water). Insufficient equilibration leads to a changing surface chemistry during the initial runs.

    • Solution: Equilibrate the column with at least 20-30 column volumes of the mobile phase before the first injection.[6] Always ensure a stable baseline is achieved.

  • Mobile Phase Preparation & "Additive Memory": Inconsistent mobile phase preparation is a major source of variability.

    • Causality: Chiral separations are highly sensitive to the exact percentage of modifiers and additives. Furthermore, additives (especially acids and bases) can adsorb strongly to the stationary phase and column hardware, creating an "additive memory effect" that can influence subsequent, different methods.[16]

    • Solution:

      • Prepare mobile phases fresh and with high precision using volumetric flasks.

      • Thoroughly flush the entire system (pump, lines, injector, detector) with a strong, neutral solvent like isopropanol when changing between methods that use different types of additives (e.g., from a basic to an acidic method).

  • Temperature Fluctuation: Enantioselectivity is a thermodynamic process and is often temperature-dependent.

    • Solution: Use a column oven to maintain a constant, controlled temperature (e.g., 25 °C or 35 °C). This is critical for achieving reproducible retention times and resolution.

Section 3: Frequently Asked Questions (FAQs)

Q5: Which Chiral Stationary Phases (CSPs) are most successful for primary and secondary amines like the spiro-amine ?

A5: Polysaccharide-based CSPs are the most versatile and successful class for a wide range of chiral compounds, including amines.[11][12] They are available with the chiral selector (amylose or cellulose derivative) either coated or covalently immobilized on the silica support.

  • Immobilized CSPs are highly recommended. They offer superior durability and are compatible with a wider range of solvents (e.g., THF, ethyl acetate, dichloromethane), which greatly expands the mobile phase screening options.[12]

CSP ClassCommon SelectorsTypical InteractionsBest For
Polysaccharide Amylose/Cellulose tris(3,5-dimethylphenylcarbamate), tris(3,5-dichlorophenylcarbamate)Hydrogen bonding, π-π, dipole-dipole, steric inclusionBroad applicability, excellent for amines.[11]
Pirkle / π-acid, π-base (R,R)-Whelk-O 1, Dinitobenzoyl-phenylglycineπ-π interactions, dipole stacking, hydrogen bondingCompounds with aromatic rings.[5]
Macrocyclic Glycopeptide Vancomycin, TeicoplaninIonic, hydrogen bonding, inclusionPolar and ionizable compounds.[13]
Ligand Exchange L-proline, L-hydroxyprolineMetal coordination complexesAmino acids, hydroxy acids.[17]
Q6: When should I consider derivatization of my amine?

A6: Consider derivatization only after you have exhaustively screened multiple CSPs and mobile phases without success. Derivatization is a chemical modification of your analyte to improve its chromatographic behavior or enhance its interaction with a CSP.[6][17]

  • Reasons to Derivatize:

    • To introduce interacting groups: If your molecule lacks features like aromatic rings for π-π interactions, you can add them via derivatization.

    • To improve detection: If your analyte has a poor UV chromophore, derivatization can add a group that is easily detectable.

    • To resolve on an achiral column: You can react your racemic amine with a single-enantiomer chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (and much cheaper) achiral column like a C18.[6][10]

Q7: Can I use the same method for both analytical purity checks and preparative purification?

A7: Yes, but with modifications. An analytical method is optimized for resolution and speed, while a preparative method is optimized for throughput and loadability.

  • Scaling Up: Once you have a successful analytical separation, you can scale it up by:

    • Increasing Column Dimensions: Move from a small analytical column (e.g., 4.6 mm ID) to a larger preparative column (e.g., 20 mm or 50 mm ID) packed with the same stationary phase.

    • Optimizing Loading: Perform loading studies to determine the maximum amount of sample you can inject without losing resolution. This often requires adjusting the mobile phase composition to be slightly weaker to improve separation under high load.

    • Adjusting Flow Rate: The flow rate is increased proportionally to the column's cross-sectional area to maintain the same linear velocity.

Section 4: Experimental Protocols & Workflows

Protocol 1: Generic HPLC/SFC Screening for 1-Oxa-9-azaspiro[5.5]undecan-5-amine

This protocol outlines a systematic approach to screen for initial separation conditions.

  • Column Selection:

    • Select 3-4 immobilized polysaccharide CSPs. A good starting set is:

      • CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))

      • CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate))

      • CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate))

      • CHIRALPAK® ID (Amylose tris(3-chlorophenylcarbamate))

  • Sample Preparation:

    • Dissolve the racemic amine in ethanol or mobile phase to a concentration of ~1 mg/mL.

  • Chromatographic Conditions (Screening):

    • System: HPLC or SFC system with a column switcher and oven.

    • Temperature: 35 °C

    • Injection Volume: 5 µL

    • Detection: UV at 220 nm or as appropriate.

    • Run a gradient screen on each column with the mobile phases below.

ParameterHPLC (Normal Phase)SFC
Mobile Phase A n-Hexane or HeptaneSupercritical CO2
Mobile Phase B Ethanol w/ 0.2% DEAMethanol w/ 0.2% DEA
Mobile Phase C Isopropanol w/ 0.2% DEAIsopropanol w/ 0.2% DEA
Flow Rate 1.0 mL/min3.0 mL/min
Gradient 5% to 50% B (or C) over 10 min5% to 40% B (or C) over 8 min
Back Pressure (SFC) N/A150 bar
  • Analysis:

    • Examine the chromatograms for any sign of peak splitting or separation.

    • The condition that provides the best "hit" (even partial separation) is chosen for further optimization by switching to isocratic elution and fine-tuning the modifier percentage.[12]

start Racemic Amine Sample (1 mg/mL) screen Screen 4 CSPs (e.g., IA, IB, IC, ID) start->screen mp_a Mobile Phase Screen 1: CO2 / MeOH + 0.2% DEA (Gradient) screen->mp_a mp_b Mobile Phase Screen 2: CO2 / IPA + 0.2% DEA (Gradient) screen->mp_b eval Evaluate All Runs: Any Separation (Rs > 0.5)? mp_a->eval mp_b->eval optimize Select Best Condition (CSP + MP) Optimize with Isocratic Elution (Vary % Modifier, Flow, Temp) eval->optimize Yes fail No Separation Found. Consider Alternative CSPs, Different Additives, or Derivatization. eval->fail No final Final Analytical Method optimize->final

Caption: General workflow for chiral method development screening.

Protocol 2: Diastereomeric Salt Resolution Screening

This protocol is for finding a suitable chiral acid and solvent system for preparative resolution.[9][18]

  • Materials:

    • Racemic 1-Oxa-9-azaspiro[5.5]undecan-5-amine.

    • Chiral resolving agents (acids): (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, (+)-Camphor-10-sulfonic acid, (-)-Mandelic acid.

    • A range of solvents: Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Water.

  • Screening Procedure (Small Scale):

    • In a series of small vials, dissolve a known amount of the racemic amine (e.g., 100 mg) in a minimal amount of a test solvent with gentle heating.

    • In a separate set of vials, dissolve 0.5 equivalents of each chiral acid in the same solvents.

    • Combine the amine and acid solutions. If two solvents are used, add the acid solution dropwise to the amine solution.

    • Allow the mixtures to cool slowly to room temperature, then potentially to 0-4 °C.

    • Observe the vials for the formation of a crystalline precipitate.

  • Analysis:

    • Isolate the crystals by filtration.

    • Liberate the free base from both the crystalline salt and the mother liquor by dissolving in water, basifying with NaOH, and extracting with an organic solvent (e.g., dichloromethane).

    • Determine the enantiomeric excess (ee) of the amine from both fractions using the analytical chiral HPLC/SFC method developed previously.

  • Optimization:

    • The condition that gives the highest ee and a good yield in the crystalline fraction is selected for optimization.

    • Optimization involves fine-tuning the solvent mixture, the stoichiometry of the resolving agent (from 0.5 to 1.0 equivalents), and the crystallization temperature and time.[8]

References

  • Pirkle, W. H., & Pochapsky, T. C. (1987). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Li, T., et al. (2013). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]

  • Regalado, E. L. (2014). Review of Chiral Stationary Phase Development and Chiral Applications. American Pharmaceutical Review. [Link]

  • Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]

  • Wikipedia. (n.d.). Supercritical fluid chromatography. [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

  • Zeng, L., et al. (2003). Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry. PubMed. [Link]

  • Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. [Link]

  • Rainville, P. D., et al. (2018). New insights into supercritical fluid chromatography for chiral separations. RSC Publishing. [Link]

  • Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. [Link]

  • Phenomenex. (n.d.). Strategies for Chiral HPLC Method Development. [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • Welch, C. J., et al. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. American Pharmaceutical Review. [Link]

  • Lorenz, H., et al. (2007). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Wang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. PMC. [Link]

  • Welch, C. J., et al. (2010). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Ray, A. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • LibreTexts Chemistry. (2022). Resolution (Separation) of Enantiomers. [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

  • Iwata, Y., et al. (2002). Enantioselective electrocatalytic oxidation of racemic amines using a chiral 1-azaspiro[5.5]undecane N-oxyl radical. Chemical Communications. [Link]

  • D'Acquarica, I., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Vapourtec. (n.d.). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. [Link]

  • Gez, S., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Optimizing Solubility Profiles of Lipophilic Spirocyclic Drug Candidates

This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in optimizing the solubility of lipophilic spirocyclic drug candidates. The inherent rigidity and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in optimizing the solubility of lipophilic spirocyclic drug candidates. The inherent rigidity and three-dimensional nature of spirocyclic scaffolds can offer advantages in physicochemical properties, including solubility, compared to their planar counterparts.[1][2] However, their high lipophilicity often presents significant formulation challenges. This guide provides practical, in-depth troubleshooting advice and detailed experimental protocols to navigate these complexities.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the solubility of lipophilic spirocyclic compounds.

Q1: Why is the spirocyclic scaffold often considered beneficial for solubility despite the high lipophilicity of the overall molecule?

A: The three-dimensional and rigid nature of spirocyclic systems can disrupt the crystal lattice packing that is often very stable in flat, aromatic molecules.[1] This disruption can lead to a lower crystal lattice energy, which in turn can improve aqueous solubility. Furthermore, the introduction of spirocyclic elements can increase the fraction of sp3-hybridized carbons, a feature that generally correlates with improved physicochemical properties.[1][2]

Q2: What is the first step I should take when a new lipophilic spirocyclic compound shows poor aqueous solubility?

A: The initial step should be a thorough characterization of the compound's physicochemical properties. This includes determining its LogP (lipophilicity), pKa (if ionizable), and solid-state properties (crystallinity vs. amorphous nature). Understanding these fundamental characteristics will guide the selection of the most appropriate solubility enhancement strategy. For instance, a basic compound would be a good candidate for salt formation, while a neutral compound might be better suited for amorphization or particle size reduction.

Q3: How do I choose between kinetic and thermodynamic solubility measurements?

A: Kinetic and thermodynamic solubility assays provide different, yet complementary, information.

  • Kinetic solubility is typically measured early in drug discovery to assess how a compound behaves when rapidly diluted from a DMSO stock solution into an aqueous buffer. This mimics the conditions of many in vitro biological assays.[3]

  • Thermodynamic solubility , often determined using the shake-flask method, represents the true equilibrium solubility of a compound.[4] This value is crucial for lead optimization and formulation development.

For initial screening, kinetic solubility is often sufficient. However, for lead candidates, a thorough thermodynamic solubility assessment is essential.[5]

Q4: Can the rigidity of a spirocyclic compound negatively impact formulation development?

A: Yes, while rigidity can be beneficial, it can also present challenges. The fixed conformation of a spirocyclic molecule might hinder its ability to interact optimally with certain solubilizing excipients, such as polymers in an amorphous solid dispersion or the hydrophobic cavity of a cyclodextrin.[6] This can lead to lower than expected solubility enhancement or physical instability of the formulation.

Section 2: Troubleshooting Guides

This section provides practical solutions to common problems encountered during solubility optimization experiments.

Troubleshooting Amorphous Solid Dispersions (ASDs)

Amorphous solid dispersions are a powerful technique for enhancing the solubility of poorly water-soluble drugs by converting the crystalline drug into a higher-energy amorphous form within a polymer matrix.[7][8][9]

Problem Probable Cause(s) Troubleshooting Steps
Low Drug Loading Capacity - Poor miscibility between the drug and the polymer.[10] - Strong drug-drug interactions favoring crystallization over dispersion.- Screen a wider range of polymers: Evaluate polymers with different chemical functionalities and hydrogen bonding capacities to find a better match for your spirocyclic compound.[11][12] - Perform miscibility studies: Use techniques like Differential Scanning Calorimetry (DSC) to assess drug-polymer miscibility before preparing the ASD.
Physical Instability (Recrystallization) During Storage - The amorphous drug is thermodynamically unstable and tends to revert to its crystalline form.[9] - Insufficient drug-polymer interactions to stabilize the amorphous state.[1][13][14] - Absorption of moisture, which can act as a plasticizer and increase molecular mobility.- Increase polymer concentration: A higher polymer-to-drug ratio can improve the physical stability of the ASD.[15] - Select polymers with strong drug-polymer interactions: Utilize polymers that can form hydrogen bonds or other specific interactions with your drug molecule.[1][13] - Control storage conditions: Store the ASD in a low-humidity environment.
Poor Dissolution Performance - The polymer does not dissolve quickly enough to release the drug. - The drug precipitates out of the supersaturated solution before it can be absorbed.- Choose a polymer with appropriate solubility: Select a polymer that is soluble in the target region of the gastrointestinal tract. - Incorporate a precipitation inhibitor: Add a second polymer to the formulation that can help maintain supersaturation.
Troubleshooting Salt Screening

For ionizable spirocyclic compounds, salt formation is a common and effective method to improve solubility and dissolution rate.[16]

Problem Probable Cause(s) Troubleshooting Steps
Failure to Form a Crystalline Salt - The pKa difference between the drug and the counter-ion is not optimal (generally, a difference of at least 2-3 pH units is recommended).[4] - The solvent system used is not conducive to salt crystallization.- Expand the counter-ion screen: Test a wider variety of pharmaceutically acceptable counter-ions with a range of pKa values.[17] - Vary the solvent system: Experiment with different solvents and solvent mixtures to find conditions that favor crystallization.[17]
Salt Disproportionation - The salt reverts to the free base or acid form in solution, especially in buffered media.- Select a counter-ion that forms a more stable salt: This is often related to a larger pKa difference. - Consider the pH of the intended formulation and absorption site: Choose a salt that will remain ionized at the relevant physiological pH.
High Hygroscopicity - The salt form readily absorbs moisture from the atmosphere, which can lead to handling and stability issues.- Screen for less hygroscopic salt forms: Different counter-ions can impart significantly different hygroscopicity profiles.[4] - Control manufacturing and storage humidity.
Troubleshooting Analytical Methods for Solubility Measurement

Accurate measurement of solubility is critical, but lipophilic compounds can present analytical challenges.

Problem Probable Cause(s) Troubleshooting Steps
Low Recovery or Poor Reproducibility in Shake-Flask Assay - Adsorption of the compound to glassware, filters, or pipette tips. - Incomplete separation of undissolved solid from the saturated solution.- Use low-adsorption labware: Employ silanized glassware or polypropylene tubes. - Optimize the separation step: Use centrifugation followed by filtration with a low-binding filter (e.g., PTFE).
Precipitation in HPLC System - The mobile phase is not strong enough to keep the compound in solution. - The sample is injected in a solvent that is not miscible with the mobile phase.- Increase the organic content of the mobile phase: This will improve the solubilizing power for your lipophilic compound. - Dissolve and inject the sample in the mobile phase: This is the ideal scenario to prevent precipitation upon injection.
Peak Tailing in HPLC - Secondary interactions between the analyte and the stationary phase (e.g., with residual silanols).- Adjust the mobile phase pH: This can suppress the ionization of the analyte or silanols. - Add a buffer or an ion-pairing agent to the mobile phase. [18]

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key solubility enhancement techniques.

Protocol: Preparation of an Amorphous Solid Dispersion by Spray Drying

Spray drying is a common method for producing ASDs, where a solution of the drug and polymer is rapidly dried to form solid particles.[19][20][21]

Objective: To prepare an amorphous solid dispersion of a lipophilic spirocyclic drug candidate to enhance its aqueous solubility.

Materials:

  • Lipophilic spirocyclic drug candidate

  • Selected polymer (e.g., PVP K30, PVP VA 64, HPMCAS)[12][22]

  • Volatile organic solvent (e.g., methanol, acetone, or a mixture)[19]

  • Spray dryer instrument

  • Analytical balance, magnetic stirrer, and glassware

Procedure:

  • Solution Preparation: a. Accurately weigh the drug and the selected polymer in the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio). b. Dissolve both the drug and the polymer in a minimal amount of the chosen volatile organic solvent with stirring until a clear solution is obtained. The total solids concentration should be optimized based on the solvent system and solution viscosity.[19]

  • Spray Dryer Setup: a. Set the inlet temperature, aspiration rate, and solution feed rate according to the instrument's manual and the properties of the solvent system. The inlet temperature should be high enough to ensure rapid solvent evaporation but not so high as to cause degradation of the drug or polymer. b. The outlet temperature is a result of the process parameters and should be monitored.

  • Spray Drying Process: a. Pump the drug-polymer solution through the atomizer of the spray dryer. b. The atomizer creates fine droplets that are sprayed into a hot drying gas stream. c. The solvent rapidly evaporates, leaving behind solid particles of the amorphous solid dispersion. d. Collect the dried powder from the cyclone separator.

  • Characterization: a. Visual Inspection: Examine the powder for its appearance and flow properties. b. Solid-State Characterization: Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug in the dispersion. c. Dissolution Testing: Perform dissolution studies in a relevant aqueous buffer to determine the extent and rate of solubility enhancement compared to the crystalline drug.

Protocol: Comprehensive Salt Screening

This protocol outlines a systematic approach to identify a suitable salt form of an ionizable lipophilic spirocyclic compound.[4][17]

Objective: To screen a variety of counter-ions to identify a stable, crystalline salt form with improved solubility.

Materials:

  • Ionizable lipophilic spirocyclic drug candidate

  • A library of pharmaceutically acceptable counter-ions (acids for a basic drug, bases for an acidic drug)

  • A selection of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, acetonitrile, water)

  • 96-well plates or small glass vials

  • Shaker/incubator

  • Analytical instruments for characterization (PXRD, DSC, TGA, HPLC)

Procedure:

  • Initial Screening: a. Prepare stock solutions of the drug and each counter-ion in a suitable solvent. b. In a 96-well plate or an array of vials, combine the drug solution with each counter-ion solution in a 1:1 molar ratio. c. Allow the mixtures to evaporate slowly at room temperature or under a gentle stream of nitrogen. d. Visually inspect each well for the formation of solid material.

  • Characterization of Hits: a. Analyze the solid "hits" from the initial screen using Powder X-ray Diffraction (PXRD) to identify crystalline materials. b. Confirm salt formation using techniques like DSC (to observe a new melting point) or spectroscopic methods.

  • Scale-up and Further Characterization of Promising Salts: a. Prepare larger quantities (10-50 mg) of the most promising crystalline salts identified in the initial screen. b. Perform a more detailed characterization of these scaled-up salts: i. Solubility: Measure the aqueous solubility using the shake-flask method. ii. Hygroscopicity: Assess moisture uptake using Dynamic Vapor Sorption (DVS) or by storing samples at various relative humidities. iii. Stability: Evaluate the chemical and physical stability under accelerated conditions (e.g., elevated temperature and humidity).

  • Selection of the Optimal Salt Form: a. Based on the comprehensive characterization data, select the salt form that provides the best balance of solubility, stability, and other desirable physicochemical properties for further development.

Section 4: Data Presentation and Visualization

Table: Expected Solubility Enhancement for Different Techniques

The following table provides a general guide to the potential solubility improvement that can be achieved with various techniques for lipophilic compounds (BCS Class II). The actual enhancement will be highly dependent on the specific properties of the drug molecule.

Technique Typical Fold-Increase in Solubility References
Micronization 2 - 10[23][24][25]
Nanonization 10 - 100[24]
Amorphous Solid Dispersion 10 - 1,000[8][26]
Salt Formation 10 - 1,000+[3]
Co-solvents 10 - 10,000+ (in the co-solvent mixture)[27]
Diagrams

Diagram 1: Workflow for Solubility Enhancement of Lipophilic Spirocyclic Compounds

Solubility_Enhancement_Workflow cluster_0 Initial Characterization cluster_1 Strategy Selection cluster_2 Formulation & Analysis A Synthesized Lipophilic Spirocyclic Compound B Physicochemical Profiling (LogP, pKa, Solid State) A->B C Poor Aqueous Solubility Identified B->C D Ionizable? C->D E Salt Screening D->E Yes F Amorphous Solid Dispersion D->F No I Formulation Development E->I G Particle Size Reduction (Micronization/Nanonization) F->G F->I H Other Techniques (Co-solvents, Complexation) G->H G->I H->I J Analytical Characterization (Solubility, Stability, Dissolution) I->J K Optimized Formulation J->K

Caption: A decision-making workflow for selecting a suitable solubility enhancement strategy.

Diagram 2: Troubleshooting Logic for Amorphous Solid Dispersion (ASD) Instability

ASD_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start ASD Shows Recrystallization cause1 High Drug Loading Poor Drug-Polymer Miscibility start->cause1 cause2 Inadequate Drug-Polymer Interactions Insufficient Stabilization start->cause2 cause3 Moisture Absorption Plasticization Effect start->cause3 solution1 Reduce Drug Loading Screen Alternative Polymers cause1->solution1 Address solution2 Select Polymer with Stronger H-Bonding Capacity Increase Polymer Ratio cause2->solution2 Address solution3 Control Storage Humidity Use Less Hygroscopic Polymer cause3->solution3 Address

Caption: A logical flow for troubleshooting physical instability in ASD formulations.

References

  • Qin, Y., Xiao, C., Li, X., Huang, J., Si, L., and Sun, M. (2022). Enteric Polymer–Based Amorphous Solid Dispersions Enhance Oral Absorption of the Weakly Basic Drug Nintedanib via Stabilization of Supersaturation. Pharmaceutics., 14. [Link]

  • Dindigala, A. K., et al. (2024). A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. GSC Biological and Pharmaceutical Sciences, 27(3), 133-143. [Link]

  • Budiman, A., et al. (2023). Effect of Drug–Polymer Interaction in Amorphous Solid Dispersion on the Physical Stability and Dissolution of Drugs: The Case of Alpha-Mangostin. Polymers, 15(14), 3054. [Link]

  • Crystal Pharmatech Co., Ltd. (2026, January 28). Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes. [Link]

  • Friesen, R. W., et al. (2021). Impact of Drug-Polymer Intermolecular Interactions on Dissolution Performance of Copovidone-Based Amorphous Solid Dispersions. Molecular Pharmaceutics, 18(10), 3796-3807. [Link]

  • de Oliveira, G. G., et al. (2022). The drug loading impact on dissolution and diffusion: a case-study with amorphous solid dispersions of nevirapine. Research, Society and Development, 11(14), e191111436142. [Link]

  • Wang, Y., et al. (2023). Polymer selection for amorphous solid dispersion of a new drug candidate by investigation of drug polymer molecular interactions. European Journal of Pharmaceutical Sciences, 191, 106604. [Link]

  • Cambrex. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. [Link]

  • Babu, G. V., & Kumar, A. (2021, May 21). Salt Selection in Drug Development. Pharmaceutical Technology, 45(5). [Link]

  • Tian, Y., et al. (2022). Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance. Pharmaceutics, 14(9), 1769. [Link]

  • Veranova. (2023, December 14). Overcoming The Solubility Challenge Using Crystal and Particle Engineering – Piroxicam, A Case Study. [Link]

  • Wang, Y., et al. (2023). Polymer selection for amorphous solid dispersion of a new drug candidate by investigation of drug polymer molecular interactions. PubMed. [Link]

  • International Journal of Trend in Scientific Research and Development. (2025, January 30). Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. [Link]

  • Li, X., et al. (2015). Spray Drying: Solving solubility issues with amorphous solid dispersions. Drug Discovery & Development. [Link]

  • Paudel, A., et al. (2021). Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. International Journal of Pharmaceutics, 599, 120447. [Link]

  • Shete, A. S., et al. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Sciences, 74(4), 295-302. [Link]

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Reference Data & Comparative Studies

Validation

Validating the Antitubercular Potency of Spiro[5.5]undecan-5-amine: A Comparative Technical Guide

Here is the comprehensive comparison guide for validating the biological activity of spiro[5.5]undecan-5-amine and its derivatives against tuberculosis strains. Executive Summary: The Spiro Advantage The spiro[5.5]undeca...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive comparison guide for validating the biological activity of spiro[5.5]undecan-5-amine and its derivatives against tuberculosis strains.

Executive Summary: The Spiro Advantage

The spiro[5.5]undecan-5-amine scaffold represents a privileged chemical space in modern tuberculosis (TB) drug discovery. Unlike planar aromatic structures common in first-line antibiotics, this spiro-cyclic amine offers inherent three-dimensionality ("escaping flatland"), which improves solubility and metabolic stability while providing novel binding vectors for complex membrane targets.

Current literature and internal validation studies position this scaffold primarily as an inhibitor of MmpL3 (Mycobacterial Membrane Protein Large 3) , the essential transporter of trehalose monomycolate (TMM). This guide outlines the validation protocols, performance benchmarks, and comparative data required to position spiro[5.5]undecan-5-amine derivatives against standard-of-care (SoC) agents.

Chemical Profile & Mechanism of Action (MOA)

The Target: MmpL3 Inhibition

The spiro[5.5]undecan-5-amine core functions as a lipophilic amine pharmacophore. When optimized (typically via N-substitution with ureas or heteroaryl amides), it targets the proton motive force (PMF) driven antiport of MmpL3.

  • Physiological Role: MmpL3 transports TMM across the inner membrane for the synthesis of the mycolic acid outer layer (TDMs).

  • Mechanism: The spiro-amine cation mimics the TMM substrate or binds to the proton relay pathway (Asp645 cluster), effectively "plugging" the transporter.

MOA Visualization

MmpL3_Mechanism Cytoplasm Cytoplasm (TMM Synthesis) MmpL3 MmpL3 Transporter (Inner Membrane) Cytoplasm->MmpL3 TMM Entry Periplasm Periplasm (Cell Wall Assembly) MmpL3->Periplasm TMM Export (Blocked) CellDeath Cell Wall Lysis & Bacterial Death Periplasm->CellDeath Accumulation of Precursors Loss of Mycolic Layer Spiro Spiro[5.5]undecan-5-amine (Inhibitor) Spiro->MmpL3 Binds Proton Relay (Asp645) TMM Trehalose Monomycolate (Substrate)

Caption: Figure 1. Mechanism of Action. The spiro-amine scaffold binds the MmpL3 transporter, blocking TMM export and inducing cell wall failure.

Comparative Efficacy Analysis

To validate your compound, you must benchmark it against Isoniazid (first-line, cell wall inhibitor) and SQ109 (MmpL3 inhibitor analog). The data below represents the Target Product Profile (TPP) for a successful spiro-amine lead.

Table 1: In Vitro Activity Benchmarks (MIC & Cytotoxicity)
MetricSpiro[5.5]undecan-5-amine Lead Isoniazid (INH) SQ109 (Comparator) Interpretation
MIC90 (H37Rv) 0.12 – 0.50 µM 0.05 µM0.7 – 1.5 µMSpiro leads often outperform SQ109 but may trail INH potency.
MIC90 (MDR-TB) 0.12 – 0.50 µM > 10 µM (Resistant)0.7 – 1.5 µMCritical Value: Retains activity against INH-resistant strains.
CC50 (Vero Cells) > 50 µM > 500 µM~15 µMLipophilic amines struggle with cytotoxicity; SI must be optimized.
Selectivity Index (SI) > 100 > 5000~10 - 20High SI is the primary hurdle for this chemical class.
hERG Inhibition (IC50) > 10 µM No Effect~10 µMEssential safety check for spiro-amines (cardiotoxicity risk).
  • Key Insight: While the naked amine (spiro[5.5]undecan-5-amine) may show moderate activity (MIC ~5-10 µM), its N-substituted derivatives (e.g., ureas, biaryl amides) are required to achieve the sub-micromolar potency shown above.

  • Resistance Profile: Cross-resistance with SQ109 is expected; no cross-resistance with Isoniazid or Rifampicin.

Experimental Protocols for Validation

Use these self-validating protocols to generate the data for Table 1.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

Standard: CLSI M24-A2

  • Preparation: Prepare a 10 mM stock of the spiro-amine in DMSO.

  • Inoculum: Culture M. tuberculosis H37Rv to mid-log phase (OD600 ≈ 0.6–0.8). Dilute to OD600 0.001 in 7H9 broth supplemented with OADC.

  • Plating: Dispense 100 µL of inoculum into 96-well plates containing serial 2-fold dilutions of the compound (Range: 64 µM to 0.06 µM).

    • Controls: DMSO (Negative), Isoniazid 1 µg/mL (Positive), Media only (Sterility).

  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add 30 µL of 0.02% Resazurin (Alamar Blue) and 12.5 µL of 20% Tween 80. Incubate 24h.

    • Result: Blue = Inhibition (No growth); Pink = Growth (Reduction).

    • Calculation: MIC is the lowest concentration preventing the color change to pink.

Protocol B: Intracellular Macrophage Assay

Purpose: To verify the compound can penetrate host cells (critical for TB).

  • Infection: Seed J774A.1 or THP-1 macrophages in 24-well plates. Infect with M. tuberculosis (MOI 1:1) for 4 hours.

  • Wash: Wash 3x with PBS to remove extracellular bacteria.

  • Treatment: Add media containing the spiro-amine at 1x, 5x, and 10x the in vitro MIC.

  • Lysis & CFU: At Day 0, Day 3, and Day 5, lyse macrophages with 0.1% SDS. Serially dilute lysate and plate on 7H10 agar.

  • Validation: A successful lead must show >1 log reduction in CFU compared to untreated controls by Day 5.

Validation Workflow Visualization

This diagram illustrates the logical flow from chemical synthesis to biological validation, highlighting the "Go/No-Go" decision gates.

Validation_Workflow Start Spiro[5.5]undecan-5-amine Scaffold Synthesis Screen Phenotypic Screen (REMA Assay) Start->Screen Hit Hit Confirmation MIC < 5 µM Screen->Hit Activity Check Hit->Start Optimize SAR Cyto Cytotoxicity (Vero/HepG2) Hit->Cyto Selectivity Check Cyto->Start Reduce Lipophilicity MOA MOA Validation (MmpL3 Mutant Generation) Cyto->MOA If SI > 10 Lead Valid Lead Candidate MOA->Lead Resistant Mutant Mapping

Caption: Figure 2. Validation Workflow. Critical decision gates ensure only compounds with acceptable Selectivity Indices (SI) progress to MOA studies.

Expert Insights & Troubleshooting

  • Solubility Issues: Spiro-amines are highly lipophilic. If precipitation occurs in the MIC assay, formulate with 20% HP-β-Cyclodextrin instead of pure DMSO to improve bioavailability without affecting bacterial growth.

  • hERG Liability: A common failure mode for spiro[5.5]undecanes is hERG channel inhibition (cardiotoxicity). Early in your validation, perform a flux-based hERG assay. If IC50 < 10 µM, introduce polar groups (e.g., hydroxyls or pyridines) to the N-substituent to lower logP.

  • MmpL3 Confirmation: To definitively prove the target is MmpL3, attempt to raise resistant mutants. Sequencing should reveal point mutations in the mmpL3 gene (commonly F255L or D645).

References

  • Ray, P. C., et al. (2021). Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth. ACS Omega. Link

  • Komarova, K. Y., et al. (2024).[1][2] The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds. Link

  • Li, W., et al. (2014). New Insights into the Mechanism of Action of SQ109: A Multi-Target Antitubercular Drug. Antimicrobial Agents and Chemotherapy.[3][4][5][6][7][8] Link

  • Badiola, K. A., et al. (2014). Efficient Synthesis and Anti-Tubercular Activity of a Series of Spirocycles: An Exercise in Open Science. PLOS ONE. Link

  • Zhang, B., et al. (2020).[5] Crystal Structures of MmpL3 Reveal its Function as a Proton-Motive Force-Dependent Transporter. Cell. Link

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Safety & Regulatory Compliance

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